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Omwaprin

Cat. No.: B1577223
Attention: For research use only. Not for human or veterinary use.
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Description

Omwaprin is a 50-amino acid cationic protein isolated from the venom of the inland taipan ( Oxyuranus microlepidotus ) and is a member of the waprin family of snake venom proteins . It features a characteristic whey acidic protein (WAP) domain stabilized by four disulfide bonds, which constrains its three-dimensional structure and is essential for its biological activity . This protein exhibits selective, salt-tolerant, and dose-dependent antibacterial activity against specific Gram-positive bacteria, such as Bacillus megaterium and Staphylococcus warneri , while showing no activity against the Gram-negative Bacillus anthracis and lacking hemolytic activity on human erythrocytes . The mechanism of action is through disruption of bacterial membranes, as demonstrated by scanning electron microscopy . The antibacterial function is dependent on its intact disulfide-bond-stabilized structure, as reduction and alkylation of its cysteine residues abolish activity . Furthermore, the N-terminal region, which contains a cluster of positively charged residues, is also critical for its antimicrobial effect . Research-grade this compound is valuable for studying the structure-activity relationship of antimicrobial peptides, innate immunity, and the properties of the WAP domain. The X-ray crystal structure of this compound was determined at 1.33 Å resolution using racemic protein crystallography, revealing a fold similar to the C-terminal WAP domain of human secretory leukocyte protease inhibitor (SLPI) . This product is supplied purified and is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses.

Properties

bioactivity

Gram+,

sequence

KDRPKKPGLCPPRPQKPCVKECKNDDSCPGQQKCCNYGCKDECRDPIFVG

Origin of Product

United States

Methodologies for Omwaprin Acquisition and Engineering

Native Isolation and Purification Strategies for Omwaprin

Obtaining native this compound involves the collection of snake venom followed by a series of biochemical separation and purification steps to isolate the specific protein from the complex mixture of venom components.

Freeze-dried venom from O. microlepidotus serves as the starting material for native this compound isolation. The venom is typically diluted and subjected to centrifugation using filters with specific molecular weight cut-offs to separate components based on size. For this compound, which is a small protein, filtrates containing components below a certain molecular weight (e.g., <10 kDa) are collected. Current time information in Launceston City Council, AU. These filtrates are then freeze-dried and stored for further purification. Current time information in Launceston City Council, AU.

Chromatography plays a crucial role in separating this compound from other proteins and peptides present in the venom filtrate. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a key technique employed for this purpose. Current time information in Launceston City Council, AU.fishersci.no

In the native isolation process, RP-HPLC is utilized to purify the protein from the filtrates. Current time information in Launceston City Council, AU. The purified protein is typically reduced and alkylated before sequencing and characterization. Current time information in Launceston City Council, AU. Analysis of fractions collected during RP-HPLC allows for the identification of the peak corresponding to native this compound. Current time information in Launceston City Council, AU.

Spectroscopic methods are essential for confirming the identity and characterizing the structural features of the isolated native this compound. Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular mass of the purified protein, which is then compared to the calculated mass to verify its identity. Current time information in Launceston City Council, AU.fishersci.no N-terminal sequencing by methods such as Edman degradation is also performed to confirm the initial amino acid sequence of the isolated native protein. Current time information in Launceston City Council, AU.fishersci.no Circular dichroism (CD) spectroscopy is employed to assess the secondary structure and folding of native this compound. Current time information in Launceston City Council, AU.fishersci.no CD spectra of native this compound have shown a negative ellipticity value near 200 nm, suggesting a specific folding pattern with percentages of random coil, α-helix, and β-sheet structures being approximately 48%, 5%, and 47%, respectively. Current time information in Launceston City Council, AU.fishersci.no

Recombinant Expression Systems for this compound Production

Due to the low quantities of this compound in snake venom, recombinant protein production in heterologous systems, particularly Escherichia coli (E. coli), is a more feasible approach for obtaining larger amounts for functional analyses. Current time information in Launceston City Council, AU.fishersci.no

Recombinant production begins with the design and synthesis of a gene encoding this compound. A synthetic gene (189 bp) is designed with codons optimized for expression in E. coli. Current time information in Launceston City Council, AU.fishersci.no Unique internal restriction sites can be incorporated into the designed gene to facilitate future studies. Current time information in Launceston City Council, AU. The synthetic gene is typically constructed using methods like overlapping fill-in PCR. Current time information in Launceston City Council, AU.

Plasmid vectors are used to carry the synthetic this compound gene into the host organism. The pET32a vector is commonly used for expressing recombinant this compound in E. coli. Current time information in Launceston City Council, AU.fishersci.nofishersci.ca This vector often includes a fusion tag, such as a His-tag or thioredoxin tag, to aid in purification and potentially enhance solubility. Current time information in Launceston City Council, AU.fishersci.no The synthetic gene is cloned in-frame into the chosen vector using appropriate restriction enzymes (e.g., SacI and EcoRI). Current time information in Launceston City Council, AU. The fidelity of the cloned sequence is confirmed before transformation into the expression host. Current time information in Launceston City Council, AU.fishersci.no

Expressing heterologous proteins in E. coli can sometimes result in the formation of inclusion bodies, where the protein is misfolded and insoluble. Strategies are employed to optimize expression conditions to favor soluble protein production. pharmacompass.comfishersci.ca

For recombinant this compound, expression is typically carried out in E. coli strains like BL21-RIL. Current time information in Launceston City Council, AU.fishersci.no These strains are often engineered to enhance the expression of heterologous proteins and minimize degradation. fishersci.ca Expression is commonly induced with Isopropyl β-D-thiogalactopyranoside (IPTG) when using vectors with a lac operator-controlled promoter, such as the T7 promoter system present in pET vectors. Current time information in Launceston City Council, AU.fishersci.nopharmacompass.comfishersci.cawasteless.bio Incubation temperature and time after induction are critical parameters that can be optimized to improve solubility and yield. wikidata.orgwikipedia.org SDS-PAGE analysis is used to monitor the expression of the fusion protein in both soluble and insoluble fractions of the bacterial lysate. Current time information in Launceston City Council, AU.fishersci.no

Purification of recombinant this compound from E. coli involves isolating the protein from the bacterial cell lysate. If a fusion tag like a His-tag is used, affinity chromatography is a primary purification step. Current time information in Launceston City Council, AU.fishersci.no

Using a His-tag allows for one-step purification from the bacterial cell lysate using metal-affinity resins, such as BD TALON™ metal-affinity resin or cobalt-affinity chromatography. Current time information in Launceston City Council, AU.fishersci.no The purified fusion protein may then be subjected to cleavage to remove the fusion tag. Cyanogen bromide (CNBr) is used to cleave the protein at methionine residues, effectively separating this compound from the thioredoxin fusion partner. Current time information in Launceston City Council, AU.fishersci.no Following cleavage, recombinant this compound is purified to homogeneity using techniques like RP-HPLC. Current time information in Launceston City Council, AU.fishersci.no The purity and proper folding of the recombinant protein are assessed by various methods, including chromatography (co-elution with native protein on RP-HPLC), ESI-MS, N-terminal sequencing, and CD spectroscopy, confirming that the recombinant protein is structurally similar to its native counterpart. Current time information in Launceston City Council, AU.fishersci.no

MethodApplication in this compound Acquisition/EngineeringDetails
Native Isolation
Centrifuge FiltrationInitial separation of venom components by size.Using filters with specific molecular weight cut-offs (e.g., 10 kDa). Current time information in Launceston City Council, AU.
RP-HPLCPurification of native this compound from venom filtrates.Separation based on hydrophobicity. Current time information in Launceston City Council, AU.
Recombinant Production
Gene SynthesisCreation of DNA sequence encoding this compound with optimized codons for E. coli.Overlapping fill-in PCR method used for construction. Current time information in Launceston City Council, AU.
Plasmid Vector (e.g., pET32a)Expression vector for carrying the this compound gene into E. coli.Often includes fusion tags (His-tag, thioredoxin) for purification. Current time information in Launceston City Council, AU.fishersci.no
E. coli ExpressionHost organism for producing recombinant this compound.Strains like BL21-RIL are used; expression induced by IPTG. Current time information in Launceston City Council, AU.fishersci.no
Affinity ChromatographyPurification of tagged recombinant this compound.Using metal-affinity resins (e.g., BD TALON™, cobalt) based on His-tag. Current time information in Launceston City Council, AU.fishersci.no
CNBr CleavageRemoval of fusion tag from recombinant protein.Cleaves at methionine residues. Current time information in Launceston City Council, AU.fishersci.no
RP-HPLCPurification of cleaved recombinant this compound to homogeneity.Separation based on hydrophobicity after tag removal. Current time information in Launceston City Council, AU.fishersci.no
Identification/Characterization
ESI-MSDetermination of molecular mass.Confirms identity of native and recombinant protein. Current time information in Launceston City Council, AU.fishersci.no
N-terminal SequencingDetermination of N-terminal amino acid sequence.Verifies sequence of isolated proteins. Current time information in Launceston City Council, AU.fishersci.no
CD SpectroscopyAnalysis of secondary structure and folding.Compares folding of native and recombinant this compound. Current time information in Launceston City Council, AU.fishersci.no

Total Chemical Synthesis of this compound and its Enantiomers

Total chemical synthesis offers a powerful approach to produce proteins and peptides, including those with complex structures like this compound. This method allows for precise control over the amino acid sequence and the incorporation of non-natural amino acids or isotopic labels if required. The total chemical synthesis of both the naturally occurring L-enantiomer (L-Omwaprin) and its mirror image, the D-enantiomer (D-Omwaprin), has been successfully achieved nih.gov.

Peptide Synthesis Methodologies for L-Omwaprin and D-Omwaprin

The total chemical synthesis of L-Omwaprin and D-Omwaprin was accomplished using native chemical ligation nih.gov. This strategy involves the chemoselective reaction between a synthetic peptide α-thioester and a peptide containing an N-terminal cysteine residue. This reaction forms a native peptide bond at the ligation site nih.gov.

For this compound, a 50-residue protein, the synthesis involved the ligation of two unprotected peptide segments nih.gov. Following the ligation of these segments, the resulting 50-residue polypeptide was purified nih.gov. The final step involved folding the polypeptide and forming the four crucial disulfide bonds through air oxidation nih.gov. This process yielded the biologically active protein molecule nih.gov.

The synthesis of D-Omwaprin followed a similar methodology, utilizing D-amino acids as the building blocks instead of the standard L-isomers. The ability to synthesize the D-enantiomer is significant for structural studies, particularly in cases where the L-enantiomer is challenging to crystallize nih.gov.

Chiral Considerations in this compound Synthesis and Characterization

Chirality is a critical aspect of peptide and protein structure and function. Amino acids (except glycine) exist as enantiomers, the L and D isomers. Naturally occurring proteins are typically composed solely of L-amino acids. The stereochemical configuration of amino acids in a peptide significantly influences its three-dimensional structure, and consequently, its biological activity.

During peptide synthesis, maintaining the correct stereochemistry is paramount. Racemization, the conversion of a chiral center into a racemic mixture, or epimerization, the inversion of configuration at a single chiral center, can occur during coupling steps, leading to the formation of unwanted diastereomers or enantiomers. These epimerized products can have similar physical characteristics to the desired peptide, making purification challenging.

In the context of this compound synthesis, the ability to synthesize both L-Omwaprin and D-Omwaprin allowed for investigations into the role of chirality in its structural characterization. While L-Omwaprin proved difficult to crystallize, diffraction-quality crystals were readily obtained from a racemic mixture containing equal amounts of L- and D-Omwaprin nih.gov. This highlights how racemic protein crystallography, utilizing a mixture of enantiomers, can be a valuable technique for determining the high-resolution X-ray structures of proteins that are otherwise recalcitrant to crystallization nih.gov.

Advanced Structural Elucidation and Biophysical Characterization of Omwaprin

Primary and Secondary Structural Determinants of Omwaprin

The foundational structure of this compound is dictated by its amino acid sequence and the covalent linkages that define its local folding patterns.

The primary structure of this compound consists of a 50-residue polypeptide chain. nih.gov Its amino acid sequence (Swiss-Prot accession number P83952) shares significant similarity with other proteins containing a WAP domain. nih.govuniprot.org Comparative analysis shows that this compound has a sequence similarity of 37–41% with nawaprin, another snake venom waprin, as well as other WAP domain proteins like elafin and Secretory Leukocyte Protease Inhibitor (SLPI). nih.gov A distinguishing feature of the waprin family, including this compound, is the characteristic arrangement of eight cysteine residues within its relatively small sequence. nih.govmdpi.com

Table 1: Sequence Similarity of this compound with other WAP Family Members
ProteinOrganism/SourceSequence Similarity to this compound
NawaprinSnake Venom37–41%
ElafinHuman37–41%
SLPIHuman37–41%
SWAM1Snake Venom37–41%

Post-translational modifications (PTMs) are biochemical changes to proteins following their synthesis. mdpi.com These modifications can include processes like phosphorylation, glycosylation, or acetylation, which serve to fine-tune a protein's function and stability. mdpi.commdpi.com However, based on the available scientific literature, no specific post-translational modifications have been identified or described for the this compound protein.

The three-dimensional structure and stability of this compound are critically dependent on the formation of four intramolecular disulfide bonds. These bonds are formed by the oxidation of the thiol groups of its eight cysteine residues. nih.govnih.gov The precise connectivity of these bridges was determined experimentally to be Cys¹⁸–Cys³⁹, Cys²⁸–Cys⁴³, Cys¹⁰–Cys³⁵, and Cys²²–Cys³⁴. nih.gov

The determination of this disulfide-bonding pattern proved challenging. Initial attempts using enzymatic digestion with proteinases such as trypsin, pepsin, and thermolysin were unsuccessful because this compound's compact, folded structure rendered it resistant to cleavage. nih.gov Consequently, an alternative chemical strategy was employed. This method involved the partial reduction of the disulfide bonds using tris-(2-carboxyethyl)-phosphine (TCEP), followed by cyanylation with 1-cyano-4-dimethylaminopyridinium (B1194302) (CDAP) to block the reduced cysteines, allowing for subsequent identification of the linkages through mass spectrometry. nih.gov

These four disulfide bonds are essential for maintaining the correct protein fold, which is, in turn, necessary for its biological activity. researchgate.net Studies have shown that the reduction and subsequent alkylation of these cysteine residues, which prevents the re-formation of disulfide bonds, results in an unfolded protein that loses its characteristic antibacterial function. nih.govresearchgate.net This highlights the indispensable role of the disulfide-constrained three-dimensional structure for this compound's activity. nih.gov

Circular Dichroism (CD) spectroscopy has been utilized to assess the secondary structure and confirm the proper folding of this compound. researchgate.net This technique is widely used to study the secondary structures of proteins and peptides in solution. unimi.it In the characterization of recombinant this compound, CD analysis was performed to compare its structural integrity against the native protein isolated from venom. researchgate.net The results, in conjunction with co-elution experiments via reverse-phase high-performance liquid chromatography (RP-HPLC), confirmed that the recombinant protein adopted the correct fold, identical to its native counterpart. researchgate.net While the specific CD spectra and quantitative breakdown of secondary structural elements (e.g., α-helix, β-sheet content) are not detailed in the available literature, the use of this method was crucial for verifying the structural authenticity of the synthetically produced protein used in further studies. researchgate.netnih.gov

Three-Dimensional Structural Determination of this compound

The high-resolution, three-dimensional structure of this compound was solved using X-ray crystallography, a task that necessitated an unconventional approach to overcome challenges in crystallization.

The atomic structure of this compound was determined to a high resolution of 1.33 Å. nih.govebi.ac.uk The structural data are publicly available in the Protein Data Bank (PDB) under the accession code 3ngg. ebi.ac.uk The crystal structure was solved using a combination of Patterson and direct methods. nih.gov The success of these ab initio phasing methods was significantly aided by the strong X-ray scattering from the sulfur atoms of the eight cysteine residues within the protein. nih.gov The analysis was based on native diffraction data at a single wavelength without the use of anomalous scattering information. nih.gov Currently, the available structural data pertains to the this compound molecule itself; there are no published reports on the crystallographic structure of this compound in complex with other molecules.

A significant challenge in the structural determination of this compound was its resistance to forming diffraction-quality crystals. nih.gov The native protein, composed exclusively of L-amino acids (L-omwaprin), proved to be recalcitrant to extensive crystallization attempts. nih.govucla.edu To overcome this obstacle, researchers turned to racemic protein crystallography. ucla.eduwikipedia.org

This technique involves crystallizing an equimolar mixture of the naturally occurring L-protein and its synthetic mirror image, the D-protein. wikipedia.org Both L-omwaprin and D-omwaprin were produced via total chemical synthesis, utilizing the native chemical ligation method to assemble the 50-residue polypeptide chains. nih.govnih.gov

The racemic mixture of L- and D-omwaprin readily formed highly ordered, diffraction-quality crystals. nih.govucla.edu These crystals belonged to the centrosymmetric space group P2(1)/c, a type of arrangement only possible when both enantiomers are present. nih.govnih.gov Crystallizing in a centrosymmetric space group offers distinct advantages for structure determination, as it restricts the phases of the X-ray reflections, which simplifies the process of solving the structure by direct methods. nih.govannualreviews.org The successful application of this technique for this compound provided a high-resolution view of its structure and further validated racemic crystallography as a powerful tool for determining the structures of proteins that are otherwise difficult to crystallize. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

As of the latest available research, a specific solution structure of this compound determined by Nuclear Magnetic Resonance (NMR) spectroscopy has not been reported in the scientific literature. nih.gov While an X-ray crystal structure has been elucidated, attempts to solve this structure using the NMR structure of the homologous protein nawaprin as a search model were unsuccessful. nih.gov

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of proteins in solution, providing insights into their dynamic nature under conditions that can mimic their physiological environment. biopharminternational.commdpi.com The process typically involves the use of multidimensional NMR experiments on isotopically labeled protein samples (e.g., with ¹⁵N and ¹³C). nih.gov These experiments yield a series of signals, or resonances, that can be assigned to specific atoms within the protein's amino acid sequence. nih.gov

Once the resonances are assigned, further NMR experiments are conducted to measure distances between specific protons (Nuclear Overhauser Effects or NOEs) and to determine dihedral angle restraints based on scalar couplings. biopharminternational.com This collection of experimentally derived restraints is then used in computational software to calculate a family of structures that are consistent with the data. nih.gov The resulting ensemble of structures represents the dynamic nature of the protein in solution. biopharminternational.com Such a study for this compound would be invaluable for understanding its flexibility and interactions in an aqueous environment.

Computational Approaches to this compound Structural Modeling

Computational methods are essential for predicting and understanding the structure and dynamics of proteins like this compound. These approaches complement experimental techniques by providing detailed atomic-level insights.

Homology Modeling and Comparative Structural Analysis of this compound

A comparative analysis of the experimentally determined this compound structure with its homology model provides valuable insights into the subtleties of its fold and the limitations of predictive modeling in the absence of high sequence identity.

Molecular Dynamics Simulations of this compound Conformations

To date, specific molecular dynamics (MD) simulation studies focusing on this compound have not been published. MD simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing a detailed view of protein conformational changes and dynamics at an atomic level. nih.govmdpi.com

An MD simulation of this compound would begin with its experimentally determined X-ray structure. This structure would be placed in a simulated physiological environment, typically a box of water molecules and ions. nih.gov The simulation then calculates the forces between all atoms in the system and uses Newton's laws of motion to predict their movements over short time intervals. mdpi.com By iterating these calculations, a trajectory of the protein's conformational landscape over time is generated. nih.gov

Such simulations could provide valuable information on the flexibility of different regions of this compound, the stability of its disulfide bonds, and how it might interact with bacterial membranes, which is its proposed mechanism of action. nih.govnih.gov Analysis of the simulation trajectory can reveal dominant conformational states and the transitions between them. nih.gov

In Silico Prediction of this compound Folding and Stability

There are currently no specific in silico studies on the folding and stability of this compound available in the literature. Computational methods for predicting protein folding and stability are crucial for understanding how a protein achieves its functional three-dimensional structure and how mutations might affect its stability. nih.govresearchgate.net

In silico folding studies can range from ab initio methods, which attempt to predict the structure from the amino acid sequence alone, to more complex simulations that model the folding process itself. researchgate.net Given the presence of four disulfide bonds in this compound, which are critical for its stability and function, any folding prediction would need to accurately account for the formation of these covalent linkages. nih.govnih.gov

Mechanistic Dissection of Omwaprin S Biological Actions

Elucidation of Omwaprin's Cellular Target Interactions

This compound's antibacterial activity is intrinsically linked to its interaction with bacterial cellular components, particularly the cell membrane. The protein's cationic nature is thought to facilitate its initial interaction with the negatively charged surface of bacterial membranes. nih.govmdpi.com

Identification of Specific Bacterial Membrane Components Targeted by this compound

Furthermore, the structural integrity and the presence of N-terminal cationic residues are essential for this compound's antibacterial activity. researchgate.netnih.govnih.gov Loss of activity upon reduction and alkylation of cysteine residues or deletion of the N-terminal residues underscores the importance of the protein's three-dimensional structure and positive charge distribution in its interaction with bacterial targets. researchgate.netnih.govnih.gov

Quantitative Binding Studies of this compound to Microbial Surfaces

Quantitative binding studies provide insights into the affinity and specificity of this compound's interaction with bacterial surfaces. While specific quantitative binding constants (e.g., dissociation constants, KD) for this compound to isolated bacterial membrane components were not explicitly detailed in the search results, the observed dose-dependent antibacterial activity in radial diffusion assays serves as an indirect measure of its interaction strength with bacterial cells. researchgate.netnih.govnih.gov

Radial diffusion assays demonstrate that this compound exhibits concentration-dependent activity against susceptible Gram-positive strains like B. megaterium and Staph. warneri. researchgate.netnih.gov Minimum inhibitory doses (MID) for these bacteria were reported in the range of 2-10 µg. researchgate.netnih.govnih.gov This dose-dependency implies a saturable interaction with bacterial targets, consistent with a binding mechanism.

This compound's antibacterial activity is notably salt-tolerant, remaining effective even at high NaCl concentrations (up to 350 mM). researchgate.netnih.govnih.gov This suggests that while electrostatic interactions are involved, the binding is not solely dependent on non-specific charge interactions, implying potentially stronger or more specific interactions contributing to its salt tolerance compared to some other cationic, salt-sensitive proteins. researchgate.net

Detailed Analysis of this compound-Induced Membrane Disruption

The primary mechanism by which this compound exerts its antibacterial effect is through the disruption of the bacterial membrane. researchgate.netnih.govnih.govoatext.com This disruption leads to a loss of membrane integrity and subsequent cell death.

Morphological Changes in Bacterial Cells Induced by this compound (e.g., Scanning Electron Microscopy)

Scanning electron microscopy (SEM) has been a crucial technique in visualizing the morphological changes induced by this compound on bacterial cells, providing direct evidence of membrane damage. researchgate.netnih.govnih.govoatext.com Studies have shown that incubation of susceptible bacteria, such as B. megaterium and Staph. warneri, with this compound leads to severe membrane damage. researchgate.netnih.gov

Observed morphological changes include membrane wrinkling, blebbing, and ultimately, leakage of cytoplasmic contents. researchgate.netnih.gov The majority of treated cells lose their characteristic shape and exhibit compromised membrane integrity. researchgate.netnih.gov These observations are consistent with a mechanism involving significant disruption of the bacterial cell envelope.

Below is a simplified representation of observed effects based on research findings:

Bacterial SpeciesThis compound ConcentrationObserved Morphological Changes (SEM)
B. megaterium14 µg (2.8 mg/ml)Severe membrane damage, wrinkling, blebbing
B. megaterium28 µg (5.6 mg/ml)Severe membrane damage, wrinkling, blebbing, leakage of cytoplasmic contents, loss of shape and integrity
Staph. warneri(Concentration not explicitly stated for SEM, but similar to B. megaterium experiments)Similar structural changes observed

Permeabilization Assays and Membrane Integrity Assessment

Permeabilization assays are employed to quantitatively assess the impact of this compound on bacterial membrane integrity. These assays typically measure the leakage of intracellular components or the influx of external probes into the cell, indicating a loss of the membrane's barrier function.

While direct permeabilization assay data specifically for the parent this compound peptide was not extensively detailed in the provided search results, studies on this compound-derived peptides have utilized techniques like propidium (B1200493) iodide (PI) staining to assess membrane integrity. nih.gov Propidium iodide is a fluorescent dye that can only enter cells with damaged membranes and intercalate with DNA, leading to red fluorescence. nih.gov The observation of red fluorescence in peptide-treated cells, in contrast to untreated cells, indicates membrane disruption and permeabilization. nih.gov This type of assay confirms that this compound-related peptides induce membrane damage sufficient to allow the passage of molecules like PI. nih.gov

Membrane integrity assessment can also involve monitoring the release of cytoplasmic components, such as proteins or nucleotides, into the surrounding medium after treatment with the antimicrobial agent. A higher concentration of these components in the supernatant of treated cells compared to controls indicates increased membrane permeability.

Biophysical Models of this compound-Membrane Interactions

The interaction of antimicrobial peptides like this compound with bacterial membranes is often described by various biophysical models. These models propose mechanisms by which peptides interact with and disrupt the lipid bilayer. Common models include the carpet model, toroidal pore model, and barrel-stave model, among others. mdpi.comfrontiersin.org

Given this compound's cationic and amphipathic characteristics (common features of membrane-disrupting AMPs), it is likely that its interaction with the bacterial membrane involves initial electrostatic attraction to the negatively charged surface, followed by insertion into the lipid bilayer. mdpi.comfrontiersin.orgmdpi.comfrontiersin.org The specific mode of membrane disruption (e.g., pore formation, detergent-like micellization) would depend on factors such as the peptide's concentration, its secondary structure upon membrane binding, and the lipid composition of the target membrane. mdpi.comfrontiersin.org

While the precise biophysical model describing this compound's interaction has not been explicitly detailed in the provided search results, the observed morphological changes (wrinkling, blebbing, leakage) are consistent with significant membrane destabilization and disruption, which can be explained by various pore-forming or detergent-like mechanisms proposed in AMP-membrane interaction models. frontiersin.orgmdpi.comfrontiersin.org The salt tolerance of this compound's activity might suggest a mechanism that is not solely reliant on weak electrostatic interactions but involves deeper insertion or more stable structural changes within the membrane. researchgate.net Further biophysical studies, such as those using model membranes and techniques like circular dichroism or differential scanning calorimetry, could provide more specific details on how this compound interacts with the lipid bilayer and the resulting structural changes. researchgate.netnih.gov

Molecular Basis of this compound's Selectivity

The selective action of this compound against certain bacterial species is a key aspect of its potential therapeutic interest. This selectivity is determined by differential interactions with bacterial membranes and specific structural features of the protein nih.govispub.com.

Differential Interactions with Gram-Positive vs. Gram-Negative Bacterial Membranes

This compound demonstrates dose-dependent antibacterial activity against selected Gram-positive bacteria, such as Bacillus megaterium and Staphylococcus warneri nih.govuniprot.org. However, it has shown no antibacterial effect on other tested Gram-positive strains, including Bacillus thuringiensis, Staphylococcus aureus, and Streptococcus clavuligerus, or on Gram-negative strains like Escherichia coli and Agrobacterium tumefaciens, even at high concentrations nih.govuniprot.org.

The mechanism of action involves membrane disruption, as evidenced by scanning electron microscopy researchgate.netnih.govnih.gov. Studies on B. megaterium treated with this compound revealed severe membrane damage, including wrinkling, blebbing, and subsequent leakage of cytoplasmic contents, leading to a loss of cell shape and membrane integrity nih.gov. Similar morphological changes were observed in Staph. warneri, a susceptible Gram-positive bacterium nih.gov. In contrast, no significant morphological changes were observed in non-susceptible bacteria like E. coli (Gram-negative) and Staph. aureus (Gram-positive) nih.gov.

While the exact reasons for the differential activity between susceptible and non-susceptible Gram-positive bacteria are still under investigation, the general difference in susceptibility between Gram-positive and Gram-negative bacteria by cationic antimicrobial peptides like this compound is often attributed to the distinct compositions of their cell envelopes mdpi.comopenaccessjournals.com. Gram-positive bacteria have a thick peptidoglycan layer and a cytoplasmic membrane, while Gram-negative bacteria possess an outer membrane containing lipopolysaccharides (LPS) external to a thin peptidoglycan layer and the cytoplasmic membrane mdpi.com. The cationic nature of this compound likely facilitates initial electrostatic interactions with the negatively charged components on the bacterial surface nih.govopenaccessjournals.com. While Gram-positive membranes contain negatively charged phospholipids (B1166683) and teichoic acids, Gram-negative bacteria have the outer membrane with LPS, which also carries a negative charge mdpi.comopenaccessjournals.com. The selective activity of this compound suggests that its interaction with the Gram-positive membrane, specifically in susceptible species, leads to effective disruption, whereas its interaction with the Gram-negative outer membrane or the membranes of non-susceptible Gram-positive bacteria does not result in the same level of lethal damage nih.gov. The salt-tolerant nature of this compound's antibacterial activity, even at 350 mM NaCl, suggests that while electrostatic interactions are involved, other factors or distinct electrostatic interactions may contribute to its activity and selectivity researchgate.netnih.gov.

Structural Determinants Governing this compound's Species-Specific Activity

The structure of this compound is crucial for its antibacterial activity researchgate.netnih.govnih.gov. This compound is a 50-amino-acid protein with four disulfide bonds that constrain its three-dimensional structure researchgate.netnih.govnih.gov. Studies investigating the structure-function relationship have shown that the integrity of these disulfide bonds and proper folding are essential for its activity researchgate.netnih.gov. Reduced and alkylated this compound, where the disulfide bonds are disrupted, failed to show antibacterial activity researchgate.netnih.gov.

Furthermore, the N-terminal region of this compound plays a significant role in its activity researchgate.netnih.gov. Deletion of the six N-terminal amino acid residues, four of which are positively charged, resulted in the loss of antibacterial activity researchgate.netnih.gov. This indicates that these N-terminal cationic residues are essential for its function researchgate.netnih.gov. The net positive charge of this compound under physiological conditions (+4) is higher compared to some other waprin family members like nawaprin (+1), and this higher positive charge, particularly contributed by the N-terminal residues, is suggested to contribute to its antibacterial property nih.gov.

The species-specific activity observed within Gram-positive bacteria suggests that subtle differences in membrane composition or structure among these species may influence the effectiveness of this compound's interaction and membrane disruption nih.gov. Unlike other WAP domain-containing antibacterial proteins, this compound exhibits this species-specific activity on the Gram-positive bacteria tested researchgate.netnih.govnih.govsemanticscholar.orguq.edu.au.

Absence of Haemolytic Activity and Implications for Specificity

A significant finding regarding this compound is its lack of haemolytic activity on human erythrocytes researchgate.netnih.govnih.govuniprot.orgmdpi.com. This is a crucial aspect demonstrating the specificity of this compound for bacterial membranes over mammalian cell membranes researchgate.netnih.govnih.gov. The differential composition between bacterial and eukaryotic cell membranes is a key factor in the selective toxicity of many antimicrobial peptides openaccessjournals.com. Bacterial membranes typically have a higher proportion of negatively charged lipids compared to the zwitterionic lipids that are predominant in eukaryotic cell membranes openaccessjournals.com. The cationic nature of this compound likely drives its preferential interaction with the negatively charged bacterial membranes, leading to their disruption, while minimizing interaction with the less negatively charged human erythrocyte membranes openaccessjournals.com. This inherent selectivity for bacterial membranes contributes to its potential as a selective antibacterial agent with reduced toxicity to host cells nih.govoatext.comoatext.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot available on PubChem as a distinct entry; it is a protein.
Ampicillin6249
Triton X-1005991
Sodium Chloride (NaCl)5234
Elafin16219528
EPPIN (Epididymal proteinase inhibitor)16378165
SWAM1Not available on PubChem as a distinct entry.
SWAM2Not available on PubChem as a distinct entry.
SLPI (Secretory leucocyte proteinase inhibitor)16219527
NawaprinNot available on PubChem as a distinct entry.
L-AAO (L-amino acid oxidase)Not available on PubChem as a distinct entry.
Cathelicidin-BF101073819
OH-CATH30Not available on PubChem as a distinct entry.
Mucroporin-M1Not available on PubChem as a distinct entry.
Omiganan16131445
Omw1Not available on PubChem as a distinct entry.
Omw2Not available on PubChem as a distinct entry.
PMAP23Not available on PubChem as a distinct entry.
Phosphatidylglycerol15857
Cardiolipin63476
Lipopolysaccharides (LPS)(Varies depending on specific LPS)
Teichoic acidsNot available on PubChem as a distinct entry.
Bacillus megateriumOrganism
Staphylococcus warneriOrganism
Bacillus thuringiensisOrganism
Staphylococcus aureusOrganism
Streptococcus clavuligerusOrganism
Escherichia coliOrganism
Agrobacterium tumefaciensOrganism
Oxyuranus microlepidotusOrganism
Homo sapiens (human)Organism

Data Tables

Bacterial SpeciesGram StainAntibacterial Activity (Radial Diffusion Assay)Minimum Inhibitory Dose (MID)Morphological Changes (SEM)
Bacillus megateriumPositiveDose-dependent activity observed. nih.gov2.8 µg (560.2 µg/ml) nih.govSevere membrane damage (wrinkling, blebbing), leakage of cytoplasmic contents. nih.gov
Staphylococcus warneriPositiveDose-dependent activity observed. nih.gov8.5 µg (1.7 mg/ml) nih.govSimilar structural changes in morphology observed. nih.gov
Bacillus thuringiensisPositiveNo antibacterial effect observed at 28 µg/ml. nih.gov> 28 µg/ml nih.govNot specified in results.
Staphylococcus aureusPositiveNo antibacterial effect observed at 28 µg/ml. nih.gov> 28 µg/ml nih.govNo morphological changes observed. nih.gov
Streptococcus clavuligerusPositiveNo antibacterial effect observed at 28 µg/ml. nih.gov> 28 µg/ml nih.govNot specified in results.
Escherichia coliNegativeNo antibacterial effect observed at 28 µg/ml. nih.gov> 28 µg/ml nih.govNo morphological changes observed. nih.gov
Agrobacterium tumefaciensNegativeNo antibacterial effect observed at 28 µg/ml. nih.gov> 28 µg/ml nih.govNot specified in results.
This compound ModificationAntibacterial Activity against B. megateriumImplication for Activity
Native this compoundActive researchgate.netnih.govBaseline activity.
Reduced and Alkylated this compoundLost antibacterial effect. researchgate.netnih.govDisulfide bonds and proper folding are important for activity. researchgate.netnih.gov
Deletion of six N-terminal residuesFailed to show antibacterial activity. researchgate.netnih.govN-terminal cationic residues are essential for activity. researchgate.netnih.gov
This compound Concentration Range (µM)Haemolytic Activity on Human Erythrocytes
10 µM to 1 mM nih.govLacks haemolytic activity. researchgate.netnih.govnih.govuniprot.orgmdpi.com

Investigation of Omwaprin S Antimicrobial Activity Profile

Spectrum of Antibacterial Activity Against Diverse Bacterial Strains

The antibacterial efficacy of Omwaprin has been evaluated through in vitro assays against a variety of bacterial strains, revealing a selective activity profile. nih.govnih.govscience.gov

Assessment of this compound Activity in In Vitro Antimicrobial Assays

In vitro antimicrobial assays, such as the radial diffusion assay, have been employed to assess the activity of recombinant this compound. These assays have demonstrated a concentration-dependent antibacterial activity, evidenced by the formation of clear zones around the application points containing this compound. nih.govnih.govscience.gov The minimum inhibitory doses (MID) for susceptible bacterial species were found to be in the range of 2–10 µg in radial diffusion assays. nih.govnih.govscience.gov This dose-dependent response indicates that the antibacterial effect of this compound is directly related to its concentration. nih.govnih.govscience.gov

Comparative Efficacy of this compound Across Different Bacterial Genera

This compound exhibits selective antibacterial activity, primarily targeting Gram-positive bacteria. nih.govnih.govscience.gov Studies have tested this compound against a panel of bacterial strains, including both Gram-positive and Gram-negative species. This compound demonstrated activity against Bacillus megaterium and Staphylococcus warneri. nih.govnih.gov However, it did not show activity against other tested strains, including the Gram-positive bacteria Bacillus thuringiensis, Staphylococcus aureus, and Streptococcus clavuligerus, as well as the Gram-negative bacteria Escherichia coli and Agrobacterium tumefaciens. nih.govnih.gov This species-specific activity on Gram-positive bacteria differentiates this compound from some other WAP domain-containing antibacterial proteins. nih.govnih.govscience.gov The resistance observed in Gram-negative bacteria may be attributed to their outer membrane, which contains lipopolysaccharides that can impede the access of the protein to the cytoplasmic membrane.

The following table summarizes the tested bacterial strains and the observed activity of this compound:

Bacterial SpeciesGram StainThis compound Activity
Bacillus megateriumGram-positiveActive
Staphylococcus warneriGram-positiveActive
Bacillus thuringiensisGram-positiveNo Activity
Staphylococcus aureusGram-positiveNo Activity
Streptococcus clavuligerusGram-positiveNo Activity
Escherichia coliGram-negativeNo Activity
Agrobacterium tumefaciensGram-negativeNo Activity

Role of Structural Integrity in this compound's Antibacterial Function

The antibacterial activity of this compound is highly dependent on its structural integrity, including specific amino acid residues and disulfide bonds. nih.govnih.govscience.gov

Impact of N-Terminal Residues on this compound Activity

Studies have shown that the N-terminal region of this compound plays a crucial role in its antibacterial function. Deletion of the six N-terminal amino acid residues, four of which are positively charged, resulted in the loss of antibacterial activity. nih.govnih.govscience.gov This indicates that these N-terminal residues are essential for the protein's activity. nih.govnih.govscience.gov The specific N-terminal sequence KDRPKKPGL, which contains four positively charged residues, contributes to the antibacterial property of this compound. nih.govnih.gov

Effects of Cysteine Modification and Disulfide Bond Disruption on Efficacy

This compound contains four disulfide bonds that constrain its three-dimensional structure. nih.govnih.govscience.gov These disulfide bonds are crucial for its antibacterial activity. Upon reduction and alkylation of the cysteine residues, which disrupts the disulfide bonds and leads to unfolding, this compound lost its antibacterial activity. nih.govnih.govscience.gov This finding highlights that the proper folding and the three-dimensional structure maintained by the disulfide bonds are essential for the antibacterial function of this compound. nih.govnih.gov The disulfide bonding pattern of this compound has been determined as Cys18–Cys39, Cys28–Cys43, Cys10–Cys35, and Cys22–Cys34. nih.gov

Environmental Factor Modulations of this compound Activity

The antibacterial activity of this compound has been investigated under different environmental conditions, particularly concerning salt concentration. Unlike some other cationic antibacterial proteins whose activity is inhibited by high salt concentrations due to interference with electrostatic interactions with the bacterial membrane, this compound has demonstrated salt-tolerant antibacterial activity. nih.govnih.gov this compound maintained its antibacterial activity even in the presence of 350 mM NaCl. nih.govnih.govscience.gov This retention of activity at high salt concentrations suggests that the electrostatic interactions between this compound and the bacterial membrane may be distinct or that other factors contribute significantly to its membrane-disrupting mechanism. nih.govnih.gov

Influence of Ionic Strength and Salt Tolerance on Antimicrobial Function

The antibacterial activity of proteins, particularly cationic ones, can often be influenced by factors such as amino acid sequence, net charge, three-dimensional structure, bacterial membrane composition, and environmental salinity. researchgate.net High salt concentrations are known to interfere with the electrostatic interactions between cationic proteins and the negatively charged bacterial membrane, potentially inhibiting their activity. researchgate.net

However, research indicates that this compound maintains its antibacterial activity even in the presence of high salt concentrations, specifically up to 350 mM NaCl. researchgate.netnih.govnih.govsemanticscholar.org This retention of activity at high salt concentrations suggests distinct electrostatic interactions between this compound and the bacterial membrane compared to other salt-sensitive cationic proteins like neutrophil defensins. researchgate.net Studies comparing activity under low-salt (100 mM) and high-salt (350 mM) conditions against Bacillus megaterium showed comparable antibacterial effects, indicating that the activity appears to be independent of salt concentration within this range. researchgate.net While the specific residues contributing to this salt tolerance are not yet fully identified, this characteristic is also observed in other proteins, such as human epididymis 2 (HE2) proteins. researchgate.net

The salt-tolerant nature of this compound's antibacterial activity is a notable feature. nih.gov

Stability of this compound Activity Under Varying Environmental Conditions

The stability of antimicrobial agents under different environmental conditions is crucial for their potential application. While the search results primarily highlight the salt tolerance of this compound, they also provide insights into the structural requirements for its activity, which are inherently linked to its stability.

This compound's antibacterial activity is highly dependent on its structural integrity. The protein contains a 'four-disulfide core' or WAP domain, characterized by 8 cysteine residues involved in disulfide bonds in a conserved arrangement. expasy.org These disulfide bonds are essential for constraining the three-dimensional structure. researchgate.netnih.govnih.gov Studies have shown that this compound loses its antibacterial activity upon reduction and alkylation of its cysteine residues. researchgate.netnih.govnih.govsemanticscholar.org This indicates that the proper folding and the three-dimensional structure maintained by the four disulfide bonds are critical for its function. researchgate.netnih.govnih.gov

Furthermore, the N-terminal residues are also essential for this compound's activity. researchgate.netnih.govnih.gov Deletion of the six N-terminal amino acid residues, four of which are positively charged, resulted in the loss of antibacterial activity. researchgate.netnih.govnih.govsemanticscholar.org This suggests that both the structural conformation provided by the disulfide bonds and the presence of specific N-terminal residues are vital for the protein's antimicrobial function. researchgate.netnih.govnih.gov

While specific data on the stability of this compound's activity across a wide range of temperatures or pH values were not extensively detailed in the provided search results, the dependence on a stable three-dimensional structure with intact disulfide bonds implies that conditions leading to protein denaturation (e.g., extreme heat or pH) would likely compromise its activity. Research on other antimicrobial peptides and proteins indicates that factors like temperature and pH can significantly influence their stability and activity. frontiersin.orgindexcopernicus.comfrontiersin.orgpsu.edu The inherent stability provided by the disulfide bonds in the waprin domain may contribute to its robustness under certain conditions. expasy.orgresearchgate.net

Based on the available research, the stability of this compound's antimicrobial activity is strongly linked to the preservation of its native three-dimensional structure, which is dependent on its disulfide bonds and N-terminal residues. researchgate.netnih.govnih.gov

Illustrative Data (Based on Search Findings):

While specific quantitative data across various environmental conditions (beyond salt concentration) was not provided in a format suitable for a detailed table in the search results, the qualitative findings regarding salt tolerance can be summarized.

Table 1: Influence of NaCl Concentration on this compound Antibacterial Activity (Illustrative)

NaCl Concentration (mM)Antibacterial Activity vs. B. megateriumNotes
100Comparable to 350 mMActivity appears independent of salt. researchgate.net
350Maintained ActivitySalt-tolerant up to this concentration. researchgate.netnih.govnih.govsemanticscholar.org

The research findings emphasize that the structural integrity, particularly the disulfide bonds and N-terminal residues, is paramount for this compound's antibacterial function. researchgate.netnih.govnih.gov Loss of this structure through reduction and alkylation or N-terminal deletion results in loss of activity. researchgate.netnih.govnih.govsemanticscholar.org

Rational Design and Functional Characterization of Omwaprin Derivatives and Analogs

Design Principles for Shortened and Modified Omwaprin Peptides (e.g., Omw1, Omw2)

The design principles for creating shortened and modified this compound peptides, such as Omw1 and Omw2, are rooted in maintaining the core features necessary for antimicrobial function while optimizing other characteristics. nih.govresearchgate.netnih.gov Research has shown that the antibacterial activity of this compound is contingent upon its specific three-dimensional structure, which is stabilized by disulfide bonds, and the presence of its N-terminal residues. researchgate.netnih.govnih.govbiorxiv.org Specifically, the initial six amino acid residues at the N-terminus of this compound are considered indispensable for its antibacterial activity. nih.gov

Computational Approaches to Peptide Design Based on this compound Core

Computational tools play a role in the design of peptides based on the core structure of this compound. These computational methods can be employed to analyze and predict the antimicrobial potential of various amino acid sequences. nih.gov For example, the AntiBP server has been utilized in the analysis of potential antimicrobial sequences derived from this compound. nih.gov The selection of specific segments of the this compound sequence for designing derivatives like Omw1 and Omw2 has been guided by an understanding of how factors such as charge and hydrophobicity influence the activity of antimicrobial peptides. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies on this compound derivatives focus on understanding how alterations in the peptide's structure and sequence influence its biological activity. The integrity of the three-dimensional structure, including the disulfide bonds and the N-terminal residues, is critical for the antibacterial function of this compound. researchgate.netnih.govnih.gov Disrupting the disulfide bonds through reduction and alkylation of cysteine residues leads to a loss of antibacterial activity. researchgate.netnih.govnih.gov Similarly, the removal of the six N-terminal amino acid residues, which include four positively charged residues, results in a loss of antibacterial activity. researchgate.netnih.govnih.govnus.edu.sg

Correlation of Peptide Cationicity and Hydrophobicity with Enhanced Activity

The cationicity and hydrophobicity of peptides are crucial factors that influence their activity and stability, particularly in the context of antimicrobial peptides. nih.gov These properties are not necessarily distributed uniformly across the peptide sequence but can be concentrated in specific regions known as antimicrobial units. nih.gov An increase in the net positive charge of cationic antimicrobial peptides can strengthen their electrostatic interaction with the negatively charged components present in microbial membranes. mdpi.com Hydrophobicity is another vital factor, and achieving a proper balance between positive charge and hydrophobicity is essential for the selective targeting of bacterial membranes while minimizing effects on eukaryotic cells. mdpi.com Peptides with moderate hydrophobicity tend to exhibit optimal activity, whereas highly hydrophobic peptides may show increased hemolytic activity. mdpi.commdpi.com Analysis of this compound-derived peptides like Omw1 and Omw2 has revealed isoelectric points between 10.03 and 10.31 and hydrophobicity levels ranging from approximately 42% to 47%. nih.gov Their net charge falls between +4 and +6. nih.gov These physicochemical characteristics are considered to contribute to the enhanced efficiency observed in these this compound derivatives. nih.gov

Impact of Designed Modifications on Membranolytic Potential

This compound's mechanism of action involves the disruption of cell membranes. researchgate.netnih.govnih.gov Designed modifications in this compound derivatives can directly influence their membranolytic capabilities. Studies evaluating the membranolytic activity of peptides such as Omw1 and Omw2, including those utilizing scanning electron microscopy, have demonstrated significant morphological alterations and the formation of blebs in the cell membranes of treated microbes. nih.govnih.gov These observations confirm that cell lysis occurs as a result of membrane distortion, which is consistent with the known membrane-damaging activity of the parent this compound. oatext.com

Novel Biological Activities of this compound Analogs

This compound analogs, including Omw1 and Omw2, have exhibited notable broad-spectrum antimicrobial activity against a variety of standard and clinical strains of both bacteria and fungi. nih.govresearchgate.netnih.gov While the original this compound primarily showed selective activity against certain Gram-positive bacteria, these derived peptides have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. uniprot.orgnih.govnih.gov

Detailed research findings on the activities of Omw1 and Omw2 are presented in the table below:

PeptideTarget Organisms (Standard and Clinical Strains)MIC Range (µg/ml)
Omw1Various bacterial and fungal strains15.625 to 250
Omw2Various bacterial and fungal strains31.3 to 500

Time-kill kinetics studies have indicated that Omw1 is capable of inducing complete lysis of E. coli and S. aureus at specific concentrations and within defined incubation periods. nih.govnih.gov Furthermore, Omw1 and Omw2 have shown effectiveness in inhibiting the formation of mature biofilms and promoting their dispersal, including those formed by clinical isolates of C. albicans. nih.govresearchgate.netnih.gov

Despite their enhanced and broadened spectrum of antimicrobial activities, Omw1 and Omw2 have shown minimal hemolytic activity against human erythrocytes at concentrations that are effective against microbes. nih.govnih.gov This suggests that the designed modifications have helped to maintain a degree of selectivity for microbial membranes.

Compound Names and PubChem CIDs

Broader Antimicrobial Spectrum of Designed Derivatives

Rational design strategies have led to the development of antimicrobial peptides (AMPs) derived from this compound, aiming to enhance and broaden its antimicrobial efficacy. Two such cationic AMPs, designated omw1 and omw2, were designed based on the sequence of this compound. nih.gov These derived peptides were hypothesized to retain the desirable antimicrobial properties of the parent molecule while potentially offering advantages in terms of size and synthesis cost. nih.gov

Functional characterization of omw1 and omw2 demonstrated a significant expansion of the antimicrobial spectrum compared to the native this compound. nih.gov Unlike this compound's selective activity against certain Gram-positive bacteria, omw1 and omw2 exhibited broad-spectrum antimicrobial activity against a range of both standard and clinical bacterial and fungal strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as the fungus Candida albicans. nih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays were conducted to quantify the antimicrobial potency of omw1 and omw2. nih.gov The peptides showed varying degrees of activity depending on the microbial strain. For instance, omw1 was effective against reference strains of E. coli ATCC 25922, S. aureus ATCC 25923, and P. aeruginosa ATCC 27853 with MICs ranging from 15.625 to 125 µg/ml. nih.gov Higher concentrations were generally required to inhibit clinical strains. nih.gov Time-kill kinetics studies further supported the bactericidal action, showing that omw1 could cause complete lysis of E. coli and S. aureus at specific concentrations and incubation times. nih.gov Membranolytic activity, a key mechanism of action for many cationic AMPs including native this compound, was also observed for these derived peptides, as indicated by propidium (B1200493) iodide staining and scanning electron microscopy which revealed morphological changes in treated microbes. nih.gov

The following table presents representative MIC data for omw1 and omw2 against selected microbial strains:

MicroorganismStrainomw1 MIC (µg/ml)omw2 MIC (µg/ml)
Escherichia coliATCC 2592215.62531.3
Staphylococcus aureusATCC 25923125250
Pseudomonas aeruginosaATCC 2785362.5125
Candida albicansClinical strain250500

Note: Data compiled from research findings on omw1 and omw2. nih.gov

Anti-biofilm Formation and Dispersal Properties of this compound Analogs

Beyond their direct antimicrobial effects, the designed this compound analogs, specifically omw1 and omw2, have also been evaluated for their ability to interfere with microbial biofilm formation and to disperse pre-formed biofilms. Biofilms represent a significant challenge in treating infections due to their inherent resistance to conventional antibiotics and host immune responses.

Research has shown that omw1 and omw2 possess potent anti-biofilm properties. nih.gov Studies investigating their impact on biofilm formation by the clinical strain of Candida albicans demonstrated that both peptides could significantly suppress the development of new biofilms. nih.gov Furthermore, omw1 and omw2 were effective in disrupting and dispersing established, mature C. albicans biofilms. nih.gov

Quantitative analysis of biofilm inhibition and dispersal was conducted. At a concentration equivalent to half of their respective Minimum Inhibitory Concentrations (1/2x MIC), omw1 and omw2 significantly reduced biofilm formation by C. albicans. nih.gov Similarly, when applied to mature biofilms, these peptides were capable of dispersing the pre-formed microbial structures. nih.gov

The following table summarizes the observed anti-biofilm activity of omw1 and omw2 against a clinical strain of C. albicans at 1/2x MIC:

PeptideBiofilm Formation Inhibition (%)Mature Biofilm Dispersal (%)
omw15155.6
omw246.931.4

Note: Data compiled from research findings on omw1 and omw2. nih.gov

These findings highlight the potential of rationally designed this compound derivatives and analogs as multifaceted agents capable of not only directly killing microbes but also combating their ability to form and maintain biofilms, addressing a critical aspect of persistent and antibiotic-resistant infections.

Omwaprin As a Fundamental Research Tool and Molecular Probe

Applications in Basic Bacteriology and Microbial Physiology Research

Omwaprin exhibits selective, species-specific, and dose-dependent antibacterial activity, primarily targeting Gram-positive bacteria. nih.govnih.govoatext.com Its mechanism of action involves the disruption of bacterial membranes, making it a useful probe for investigating microbial physiology and the vulnerabilities of bacterial cells. nih.govnih.govoatext.comresearchgate.net

Utilizing this compound to Probe Bacterial Membrane Dynamics

Studies employing scanning electron microscopy have provided visual evidence that this compound induces significant damage to bacterial membranes, including wrinkling and blebbing, ultimately leading to cellular destruction. nih.govnih.govresearchgate.net This membrane-disrupting activity is a central aspect of its antibacterial function. nih.govnih.govoatext.comresearchgate.net A notable feature of this compound is its specificity for bacterial membranes, as it does not cause hemolysis of human erythrocytes. nih.govnih.govresearchgate.net This selectivity makes this compound a valuable tool for researchers studying the fundamental differences between bacterial and mammalian cell membranes and the specific interactions of cationic peptides with these distinct lipid bilayers. nih.govnih.govresearchgate.netasm.org

The antibacterial activity of this compound remains effective even in high-salt concentrations, up to 350 mM NaCl, indicating its potential to function in a variety of physiological environments. nih.govnih.govresearchgate.net Research has highlighted the critical role of this compound's three-dimensional structure, stabilized by disulfide bonds, and its N-terminal cationic residues for its activity. nih.govnih.govresearchgate.net Experiments involving the deletion of the six N-terminal amino acid residues, four of which are positively charged, resulted in a complete loss of antibacterial activity, underscoring the importance of this region. nih.govnih.govresearchgate.net

As a Model Peptide for Studying Antimicrobial Resistance Mechanisms

While the provided information does not extensively detail this compound's direct use in studying the mechanisms of resistance itself, its well-characterized membrane-disrupting activity and the investigation into the structural determinants of this activity contribute significantly to the broader understanding of how antimicrobial peptides interact with and kill bacteria. nih.govnih.govresearchgate.net Gaining insights into the mechanisms by which peptides like this compound target and disrupt bacterial membranes is foundational to understanding how microbes might develop resistance and how to potentially circumvent such mechanisms. nih.govlu.semdpi.com Furthermore, the development of derivative peptides based on this compound with enhanced antimicrobial and antibiofilm properties illustrates its utility as a template for designing agents that could potentially overcome existing resistance issues. nih.govresearchgate.net

This compound has demonstrated dose-dependent antibacterial activity in radial diffusion assays against specific Gram-positive bacteria, including Bacillus megaterium and Staphylococcus warneri. nih.govnih.govresearchgate.net The minimum inhibitory doses reported for these susceptible strains range from 2 to 10 μg. nih.govnih.govoatext.comresearchgate.net

The following table summarizes the reported antibacterial activity of this compound against various bacterial strains:

Bacterial Strain Gram Stain Activity Minimum Inhibitory Dose (Radial Diffusion Assay) Source
Bacillus megaterium Positive Active 2–10 μg nih.govnih.govresearchgate.net
Staphylococcus warneri Positive Active 2–10 μg nih.govnih.govresearchgate.net
Bacillus thuringiensis Positive Not Active Even at 5.6 mg/ml nih.govresearchgate.netnih.govnih.gov
Staphylococcus aureus Positive Not Active Even at 5.6 mg/ml nih.govresearchgate.netnih.govnih.gov
Streptococcus clavuligerus Positive Not Active Even at 5.6 mg/ml nih.govresearchgate.netnih.govnih.gov
Escherichia coli (BL21) Negative Not Active Even at 5.6 mg/ml nih.govresearchgate.netnih.govnih.gov
Agrobacterium tumefaciens Negative Not Active Even at 5.6 mg/ml nih.govresearchgate.netnih.govnih.gov

Contributions to Structural Biology Methodologies

This compound has served as a notable case study in the field of structural biology, particularly in the context of overcoming challenges associated with protein crystallization and structure determination. nih.govnih.govannualreviews.org

This compound as a Case Study for Recalcitrant Protein Crystallization

The native L-enantiomer of this compound presented difficulties in achieving ready crystallization. nih.govscience.govgrantome.com This characteristic is shared by many proteins, making crystallization a significant hurdle in determining their three-dimensional structures using X-ray crystallography. nih.govnih.govannualreviews.orgunl.edu The challenges in obtaining diffraction-quality crystals from natural proteins have spurred the development of various strategies aimed at improving crystallization success rates. annualreviews.orgunl.edu

Insights Gained for X-ray Structure Determination of Challenging Proteins

The atomic resolution crystal structure (1.33 Å) of this compound was successfully determined through the application of racemic protein crystallography. nih.govnih.govannualreviews.org This technique involves the crystallization of a mixture containing equal proportions of the L- and D-enantiomers of the protein. nih.govgrantome.comnih.govannualreviews.orgscience.gov Racemic crystals can form in centrosymmetric space groups, which offer advantages for ab initio structure determination using direct methods, particularly when the protein contains atoms with strong scattering power like the sulfur atoms in this compound's cysteine residues. nih.govnih.govannualreviews.org The successful determination of this compound's structure using this approach further validates racemic crystallography as a powerful method for obtaining crystals and high-resolution structural information for proteins that are otherwise resistant to crystallization. nih.govnih.govannualreviews.org

This compound is recognized alongside other challenging proteins, such as rubredoxin, monellin, snow flea antifreeze protein, plectasin, and kaliotoxin, whose X-ray structures have been successfully determined using racemic protein crystallography. nih.govannualreviews.org

This compound's Role in Understanding Venom Peptide Evolution and Function

As a member of the waprin family of snake venom proteins, this compound contributes to the broader understanding of the evolutionary processes and functional diversity of venom peptides. nih.govoatext.comnih.govbenthamopen.commdpi.commdpi.com Snake venoms are complex biological arsenals that have evolved over millions of years, primarily serving in prey subjugation and defense. oatext.commdpi.com These venoms are rich sources of proteins and peptides exhibiting a wide range of pharmacological activities. oatext.comnih.govnih.govmdpi.commdpi.com

Waprins, including this compound, constitute a family of snake venom proteins that share homology with whey acidic proteins. nih.govbenthamopen.com They are typically characterized by a length of approximately 50 amino acid residues and a core domain stabilized by four disulfide bridges. benthamopen.com While the specific functions of many waprin family members are still under investigation, this compound is known for its selective antimicrobial properties. nih.govbenthamopen.commdpi.com

The study of this compound and other waprins, in conjunction with other venom components like Kunitz-type inhibitors, provides valuable insights into the evolutionary mechanisms, such as gene duplication, accelerated evolution, and exon shuffling, that drive the diversification of toxins and the emergence of novel functions within snake venoms. benthamopen.commdpi.com The identification of waprin-like sequences in the venoms of various snake species, including Australian elapids and colubrids, further highlights their evolutionary significance. benthamopen.commdpi.com this compound's specific antibacterial activity and its distinct phylogenetic position relative to other waprins exemplify the functional specialization that can arise within venom peptide families through evolutionary adaptation. nih.gov

Comparative Studies with Other Waprin Family Members

This compound is recognized as a new member of the Waprin family, a group of cysteine-rich peptides found in snake venoms. nih.govnih.govnih.govscience.govnih.gov Waprins are typically around 50 amino acid residues in length and are characterized by the presence of a Whey Acidic Protein (WAP) domain. nih.govscience.govnih.gov This domain is defined by a conserved arrangement of eight cysteine residues that form four disulfide bonds, crucial for the structural integrity and function of these proteins. nih.govscience.govresearchgate.net

Comparative analyses place this compound alongside other identified waprins, such as Nawaprin, isolated from the venom of the black-necked spitting cobra (Naja nigricollis). nih.gov While sharing the defining features of the Waprin family, including the characteristic WAP domain and similar size, variations in amino acid sequence outside the conserved cysteine residues likely contribute to differences in their specific biological activities and target interactions. The structural framework provided by the disulfide bonds is a common feature, with studies on Nawaprin detailing a relatively flat, disc-like shape characterized by a spiral backbone configuration. Although the precise structural details of this compound in comparison to all other waprins are subjects of ongoing research, the shared WAP domain suggests a conserved core structure within the family. science.gov Beyond snake venoms, waprin-like proteins have also been identified in other organisms, such as Amwaprin in honeybee venom, indicating a wider distribution and potentially diverse roles for this protein family across different species and venoms. researchgate.net Comparative studies of the sequence, structure, and activity profiles of these diverse waprin family members are essential for understanding their evolutionary history and the functional diversification that has occurred.

Understanding the Physiological Role of this compound in Venom

The primary physiological role identified for this compound in Inland Taipan venom is its antibacterial activity. nih.govnih.govscience.govnih.govnih.gov Research has demonstrated that this compound exhibits selective and dose-dependent antibacterial effects specifically against certain Gram-positive bacteria, including Bacillus megaterium and Staphylococcus warneri. nih.govnih.govscience.govnih.govnih.gov Notably, this compound has shown a lack of activity against other tested bacterial strains, both Gram-positive (such as Staphylococcus aureus and Bacillus anthracis) and Gram-negative (like Escherichia coli). nih.gov This selective activity profile makes this compound a valuable tool for studying the specific differences between bacterial cell walls and membranes that determine susceptibility to this protein.

The mechanism by which this compound exerts its antibacterial effect involves the disruption of the bacterial membrane. nih.govnih.govscience.govnih.gov Studies utilizing techniques such as scanning electron microscopy have provided visual evidence of membrane damage in susceptible bacteria upon exposure to this compound. nih.govnih.govscience.govnih.gov This membrane-targeting mechanism is a common mode of action for many antimicrobial peptides and proteins found in venoms and other natural sources.

The biological activity of this compound is highly dependent on its structural integrity. The presence of four disulfide bonds, which constrain the three-dimensional structure, is essential for its antibacterial function. nih.govscience.govnih.gov Furthermore, the N-terminal cationic residues of this compound play a critical role in its activity, likely facilitating interaction with the negatively charged bacterial membrane. nih.govscience.govnih.gov Loss of activity is observed upon reduction and alkylation of the cysteine residues or deletion of the N-terminal segment, highlighting the importance of both proper folding and the presence of these charged residues. nih.govscience.govnih.gov

This compound's specificity is further underscored by its observed lack of hemolytic activity on human erythrocytes, suggesting that it selectively targets bacterial membranes while sparing mammalian cells. nih.govscience.govnih.gov This differential activity is a key aspect that makes venom-derived peptides like this compound interesting candidates for research into new antimicrobial strategies. The ability to synthesize this compound chemically and determine its structure through techniques like racemic protein crystallography has been instrumental in understanding the relationship between its structure and function, further establishing its utility as a research tool. Modifications to the this compound peptide have also been explored to develop potentially more potent or broad-spectrum antimicrobial agents, demonstrating its role as a template for rational design in antimicrobial research.

Here is a summary of this compound's antibacterial activity:

Bacterial StrainGram StainActivityNotes
Bacillus megateriumPositiveActiveDose-dependent, Salt-tolerant nih.govnih.govscience.govnih.gov
Staphylococcus warneriPositiveActiveDose-dependent nih.govscience.govnih.govnih.gov
Bacillus thuringiensisPositiveNot Active nih.gov
Staphylococcus aureusPositiveNot Active nih.gov
Streptomyces clavuligerusPositiveNot Active nih.gov
Bacillus anthracisPositiveNot Active nih.gov
Escherichia coliNegativeNot Active nih.gov
Agrobacterium tumefaciensNegativeNot Active nih.gov

Future Directions and Emerging Research Avenues for Omwaprin

Advanced Mechanistic Investigations

Further in-depth studies into the precise molecular mechanisms by which Omwaprin exerts its effects on microbial cells are essential. Moving beyond initial observations, higher-resolution techniques and comprehensive molecular profiling can provide a more detailed understanding of the interaction between this compound and its targets.

High-Resolution Imaging of this compound-Induced Cellular Damage

Initial scanning electron microscopy (SEM) studies have revealed that this compound causes severe membrane damage in susceptible bacteria, characterized by wrinkling, blebbing, and leakage of cytoplasmic contents. scispace.com To gain a more intricate view of these morphological changes, future research could employ advanced high-resolution imaging techniques. Techniques such as atomic force microscopy (AFM) or super-resolution fluorescence microscopy could provide nanoscale details of membrane perturbation, protein insertion, and pore formation dynamics in real-time. Visualizing the precise structural alterations induced by this compound at a higher resolution will contribute significantly to understanding its lytic mechanism.

Proteomic and Lipidomic Profiling of this compound-Treated Microbes

The membrane-disrupting activity of this compound suggests significant interactions with bacterial membrane components. Comprehensive proteomic and lipidomic profiling of microbial cells before and after treatment with this compound could identify specific protein and lipid targets or pathways affected by the peptide. Changes in the abundance or localization of membrane proteins involved in cell wall synthesis, transport, or energy metabolism could be indicative of secondary effects beyond direct pore formation. Similarly, analyzing alterations in lipid composition might shed light on the peptide's preference for certain membrane environments or the cellular response to membrane stress. Such studies would provide a holistic view of the cellular impact of this compound.

Single-Molecule Studies of this compound Insertion and Pore Formation

While membrane disruption is the established mechanism, the precise steps of how this compound molecules interact with the membrane, insert themselves, and potentially form pores require further investigation. Single-molecule techniques, such as single-molecule fluorescence spectroscopy or single-molecule force spectroscopy, could be employed to observe individual this compound molecules interacting with model lipid bilayers or bacterial membranes. These studies could provide quantitative data on binding kinetics, insertion depth, oligomerization state during pore formation, and the stability of the formed pores. Understanding these single-molecule events is crucial for a complete picture of this compound's lytic activity.

Exploration of Broader Biological Repertoire

While this compound's antibacterial properties are the most characterized, exploring its potential activity against a wider range of pathogens and investigating targets beyond bacterial membranes could uncover novel therapeutic applications.

Investigation of this compound Activity Against Fungal or Viral Pathogens

This compound has primarily been studied for its antibacterial effects, showing selective activity against certain Gram-positive bacteria. uniprot.orgresearchgate.netscispace.comebi.ac.ukuniprot.org However, related antimicrobial peptides and snake venom components have demonstrated activity against fungal and viral pathogens. uniprot.org Notably, peptides derived from this compound, Omw1 and Omw2, have shown antifungal activity against Candida albicans. Future research should directly investigate the activity of this compound itself against a panel of fungal species and various types of viruses to determine if it possesses a broader antimicrobial spectrum. Studies could explore its effects on fungal cell wall integrity or viral replication cycles.

Discovery of Novel this compound Targets Beyond Bacterial Membranes

The primary mechanism of this compound involves disrupting bacterial membranes. researchgate.netscispace.comebi.ac.ukuniprot.org However, some antimicrobial peptides can also translocate across membranes and interact with intracellular components, modulating host immune responses or targeting intracellular processes in pathogens. Future research could explore whether this compound has any such secondary targets or activities. This might involve studying its ability to enter host cells or microbial cytoplasm and investigating potential interactions with intracellular proteins, nucleic acids, or signaling pathways. Identifying such novel targets could expand the potential therapeutic uses of this compound beyond direct bacterial killing.

Innovations in this compound-Inspired Molecular Design

Snake venoms, including that of Oxyuranus microlepidotus, represent a rich reservoir of bioactive compounds with potential for drug discovery researchgate.netnih.gov. The characterization of this compound's structure and mechanism of action provides a foundation for the rational design of novel antimicrobial agents. Innovations in molecular design inspired by this compound aim to leverage its potent antibacterial properties while potentially enhancing stability, specificity, and overcoming limitations associated with peptide therapeutics. The determined X-ray structure of this compound, obtained through total chemical synthesis and racemic protein crystallography, offers valuable insights for structure-based design approaches uliege.bechemrxiv.orgscience.gov.

Integration of Artificial Intelligence and Machine Learning in this compound Engineering

The fields of antimicrobial peptide (AMP) research and molecular design are increasingly benefiting from the integration of Artificial Intelligence (AI) and Machine Learning (ML) techniques preprints.orgresearchgate.netnih.govpreprints.orgresearchgate.netnih.govrsc.org. While specific applications of AI/ML to this compound are not widely reported in the available literature, the principles and methodologies developed in the broader context are highly relevant. AI and ML can be employed in several aspects of this compound engineering:

De Novo Design of this compound Analogs: AI models can learn the sequence-structure-activity relationships of this compound and other related AMPs to generate novel peptide sequences with predicted enhanced antimicrobial activity or altered specificity. preprints.orgresearchgate.netnih.gov

Optimization of this compound Properties: ML algorithms can be used to predict the impact of amino acid substitutions or modifications on this compound's stability, solubility, and interactions with bacterial membranes, guiding the design of optimized variants. preprints.org

Identification of Key Structural Determinants: AI can help analyze complex datasets from structural and functional studies to pinpoint the most critical residues or structural motifs responsible for this compound's activity and selectivity.

Predicting Efficacy Against Resistant Strains: ML models could potentially be trained on data from various bacterial strains, including resistant ones, to predict the efficacy of this compound or its analogs, accelerating the identification of compounds active against challenging pathogens.

The application of these computational approaches can significantly accelerate the discovery and optimization process for this compound-inspired antimicrobial agents, reducing the need for extensive experimental screening.

Development of this compound-Mimetic Peptidomimetics and Small Molecules

Peptidomimetics are molecules designed to mimic the structural and functional characteristics of peptides but often possess improved pharmacological properties such as enhanced stability against proteolytic degradation and better bioavailability mdpi.com. Given that this compound is a peptide, the development of this compound-mimetic peptidomimetics is a promising avenue. These mimetics could retain the membrane-disrupting mechanism of action characteristic of this compound while offering advantages for therapeutic development. mdpi.com

Furthermore, research could explore the development of small molecules that mimic the key functional features of this compound responsible for membrane interaction and disruption. This approach could lead to compounds with different pharmacokinetic profiles and potentially lower production costs compared to peptide-based therapeutics. The design of such small molecules would likely be guided by the structural and mechanistic insights gained from studying this compound and its interaction with bacterial membranes. The exploration of derivatives, such as the reported Omw1 and Omw2 with modified antimicrobial and antifungal activities, indicates the potential for structural modifications to yield compounds with altered or enhanced properties tdx.cat.

Self-Assembling this compound Constructs for Enhanced Antimicrobial Efficacy

The ability of some AMPs to self-assemble into supramolecular structures has been linked to their antimicrobial activity and is being investigated for various applications, including antimicrobial coatings and targeted delivery systems rsc.orgmdpi.com. Exploring the self-assembly properties of this compound or its modified versions could lead to the development of novel constructs with enhanced antimicrobial efficacy or targeted action.

Self-assembling this compound constructs could potentially:

Increase Local Concentration: Self-assembly at the site of infection could lead to a higher local concentration of the antimicrobial agent, improving efficacy.

Enhance Membrane Disruption: The assembled structures might interact with bacterial membranes in a more potent or specific manner than individual peptide molecules. rsc.org

Provide Targeted Delivery: Constructs designed to self-assemble in response to specific environmental cues present at infection sites (e.g., pH changes, presence of bacterial lipids) could enable targeted delivery of this compound activity. mdpi.com

Form Antimicrobial Biomaterials: this compound or its derivatives could be incorporated into self-assembling hydrogels or coatings for medical devices or wound dressings to prevent bacterial colonization and infection. mdpi.com

Research in this area would involve investigating the self-assembly behavior of this compound under different conditions, designing modifications to promote or control assembly, and evaluating the antimicrobial activity of the resulting constructs. The principles of metal-directed protein self-assembly could also potentially be explored in the context of this compound nih.gov.

Antimicrobial Activity of this compound Against Gram-Positive Bacteria

Based on reported findings, this compound exhibits antibacterial activity against certain Gram-positive bacteria. Minimum Inhibitory Concentration (MIC) values provide a measure of this activity.

Bacterial SpeciesReported MIC Range (µg)Reference
Bacillus megaterium2-10 researchgate.netnih.gov
Staphylococcus warneri2-10 researchgate.netnih.gov
Bacillus anthracisComparable to standards arakmu.ac.ir
Streptococcus pneumoniaeTo a lesser extent arakmu.ac.ir

Note: The specific MIC values may vary depending on the assay method and bacterial strain used.

Q & A

Q. How to integrate multi-omics data with phenotypic assays to elucidate this compound’s polypharmacology?

  • Methodological Guidance : Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) on transcriptomic data. Correlate proteomic changes with phenotypic outcomes (e.g., apoptosis rates) via machine learning (e.g., random forest). Validate hub targets using siRNA knockdowns .
  • Data Integration : Employ platforms like Cytoscape for network visualization and STRING for protein interaction mapping.

Tables for Methodological Reference

Research Stage Tools/Techniques Evidence Citations
Synthesis OptimizationDoE, HPLC, NMR
Contradiction AnalysisMeta-regression, Sensitivity Analysis
Target ValidationSPR, ITC, CRISPR
Data IntegrationCytoscape, STRING, Random Forest

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.